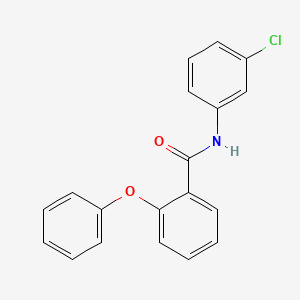

N-(3-chlorophenyl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-2-phenoxybenzamide, also known as Fenoxaprop-p-ethyl, is a herbicide commonly used in agriculture to control grass weeds in crops such as wheat, barley, and rice. It belongs to the chemical family of aryloxyphenoxypropionates and acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis.

Mecanismo De Acción

N-(3-chlorophenyl)-2-phenoxybenzamide acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. By inhibiting this enzyme, N-(3-chlorophenyl)-2-phenoxybenzamide-ethyl disrupts the production of lipids and ultimately leads to the death of the targeted grass weeds.

Biochemical and Physiological Effects:

N-(3-chlorophenyl)-2-phenoxybenzamide-ethyl has been shown to have a selective effect on grass weeds, while having little to no effect on broadleaf weeds. It is rapidly absorbed by the plant and translocated to the growing points, where it inhibits the growth of the weed. It has also been shown to have a minimal impact on non-target organisms such as insects and birds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(3-chlorophenyl)-2-phenoxybenzamide in lab experiments include its specificity for grass weeds, its rapid absorption and translocation within the plant, and its minimal impact on non-target organisms. However, it is important to note that the use of herbicides such as N-(3-chlorophenyl)-2-phenoxybenzamide-ethyl in lab experiments may not accurately reflect the effects of the herbicide in natural ecosystems.

Direcciones Futuras

Future research on N-(3-chlorophenyl)-2-phenoxybenzamide could focus on the development of new herbicides based on its chemical structure. In addition, it could be used as a tool to study the role of fatty acid synthesis in plant metabolism and the potential for targeting this pathway in the development of new herbicides. Further investigation could also be done on the impact of N-(3-chlorophenyl)-2-phenoxybenzamide-ethyl on soil microorganisms and the potential for developing more environmentally friendly herbicides.

Métodos De Síntesis

The synthesis of N-(3-chlorophenyl)-2-phenoxybenzamide involves the reaction of 3-chlorobenzoic acid with 2-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to form the final product, N-(3-chlorophenyl)-2-phenoxybenzamide-ethyl.

Aplicaciones Científicas De Investigación

N-(3-chlorophenyl)-2-phenoxybenzamide has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has also been used as a tool in research to study the role of fatty acid synthesis in plant metabolism. In addition, it has been investigated for its potential as a lead compound for the development of new herbicides.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULNBDXODSAPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)

![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)

![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)

![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)

![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)